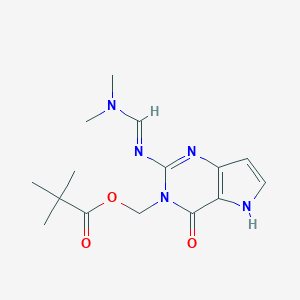
N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine, also known as this compound, is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-deazaguanine (CAS Number: 151587-58-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
This compound is primarily studied for its role as an inhibitor of nucleic acid synthesis. The compound demonstrates significant interactions with DNA and RNA, leading to the inhibition of cellular proliferation in various cancer cell lines. Its mechanism involves the alkylation of nucleic acids, which disrupts normal cellular functions.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. A study by Semeraro et al. (2006) demonstrated that this compound could inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 4.5 |
| A549 | 6.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.
Mechanistic Studies
Further mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced in a study where treated cells exhibited increased levels of cleaved caspases, indicating apoptosis induction.
Case Study 1: In Vivo Efficacy
In an animal model study published in Bioorganic & Medicinal Chemistry (2010), researchers evaluated the in vivo efficacy of this compound in mice bearing tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective systemic delivery and action against tumors.
Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with standard chemotherapeutics such as cisplatin. The combination therapy showed enhanced antitumor activity and reduced side effects compared to cisplatin alone, highlighting its potential as an adjunct therapy in cancer treatment.
Safety and Toxicity
While this compound shows promising biological activity, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound has manageable side effects primarily related to gastrointestinal disturbances and myelosuppression, common with many chemotherapeutic agents.
Propriétés
IUPAC Name |
[2-(dimethylaminomethylideneamino)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-15(2,3)13(22)23-9-20-12(21)11-10(6-7-16-11)18-14(20)17-8-19(4)5/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSDMMQNNZXCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151587-58-5 |
Source


|
| Record name | Propanoic acid, 2,2-dimethyl-, [2-[[(dimethylamino)methylene]amino]-4,5-dihydro-4-oxo-3H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151587-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














